

An In-Depth Technical Guide to 4-Cyanothiazole: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyanothiazole

Cat. No.: B073293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanothiazole, a key heterocyclic nitrile, serves as a vital building block in organic synthesis, most notably in the production of the broad-spectrum anthelmintic and fungicide, thiabendazole. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **4-cyanothiazole**. It further delves into its spectroscopic characterization, applications in drug discovery, and relevant experimental protocols.

Chemical Structure and Identification

4-Cyanothiazole, with the IUPAC name 1,3-thiazole-4-carbonitrile, is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom, with a nitrile group substituted at the 4-position.

Chemical Structure:

Figure 1: 2D Chemical Structure of **4-Cyanothiazole**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1452-15-9[1][2]
Molecular Formula	C4H2N2S[1][2]
IUPAC Name	1,3-thiazole-4-carbonitrile[1]
Synonyms	4-Thiazolecarbonitrile, Thiazole-4-carbonitrile
Molecular Weight	110.14 g/mol [1]
Canonical SMILES	C1=C(N=CS1)C#N[1]
InChI	InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H[1]

Physicochemical Properties

4-Cyanothiazole is a solid at room temperature with a characteristic odor. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **4-Cyanothiazole**

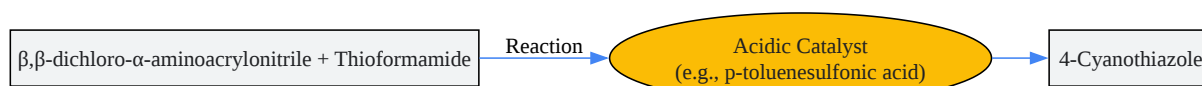
Property	Value	Reference
Melting Point	60-61 °C	[2]
Boiling Point	235.3 °C at 760 mmHg	[2]
Density	1.33 g/cm ³	[2]
Flash Point	96.1 °C	[2]
Vapor Pressure	0.0505 mmHg at 25°C	[2]
Refractive Index	1.574	[2]
LogP	1.01478	[2]
Storage Temperature	Sealed in dry, Room Temperature	[2]

Synthesis of 4-Cyanothiazole

Several synthetic routes to **4-cyanothiazole** have been reported. Two key methods are detailed below.

Synthesis from β,β -dichloro- α -aminoacrylonitrile

A one-step synthesis involves the reaction of β,β -dichloro- α -aminoacrylonitrile with a thioformamide in the presence of an acidic catalyst.[3]



[Click to download full resolution via product page](#)

Figure 2: Synthesis of **4-Cyanothiazole** Workflow.

Experimental Protocol:

A detailed experimental protocol for this synthesis is described in U.S. Patent 4,010,173A.[3] The general procedure involves charging a round-bottom flask with β,β -dichloro- α -aminoacrylonitrile, a thioformamide (such as thioacetamide), and an acidic catalyst like p-toluenesulfonic acid monohydrate in a suitable solvent like acetonitrile.[3] The reaction mixture is then heated for several hours.[3] After cooling, the product can be isolated and purified by recrystallization from a solvent such as hexane.[3]

Synthesis from 4-Methylthiazole

Another manufacturing method involves the vapor-phase reaction of 4-methylthiazole with air and ammonia over a catalyst.

Spectroscopic Characterization

The structural elucidation of **4-cyanothiazole** is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for **4-Cyanothiazole**

Technique	Data
^1H NMR	Data not available in search results.
^{13}C NMR	Data not available in search results.
FT-IR (cm^{-1})	C-H stretching vibrations (thiazole ring): ~ 3100 - 3000 cm^{-1} (aromatic), Nitrile ($\text{C}\equiv\text{N}$) stretching: $\sim 2230\text{ cm}^{-1}$, C=C and C=N stretching (aromatic ring): ~ 1600 - 1400 cm^{-1} .
Mass Spectrometry	Exact Mass: 109.99386925 Da. [1] Common adducts include $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, and $[\text{M}-\text{H}]^-$.

Experimental Protocols for Spectroscopic Analysis:

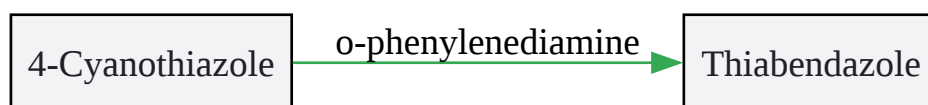
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **4-cyanothiazole** would be dissolved in a deuterated solvent (e.g., CDCl_3) and analyzed using a high-field NMR spectrometer. For ^1H NMR, chemical shifts, integration, and coupling constants would be recorded. For ^{13}C NMR, a proton-decoupled spectrum would be obtained to determine the chemical shifts of the carbon atoms.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum can be obtained using a KBr pellet or by attenuated total reflectance (ATR). The spectrum would be recorded over the range of 4000 - 400 cm^{-1} to identify the characteristic vibrational frequencies of the functional groups.
- Mass Spectrometry (MS): Mass spectral data can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[\[4\]](#) **4-Cyanothiazole** and its derivatives are of particular interest due to the versatile chemistry of the nitrile group.

Intermediate for Thiabendazole Synthesis

The primary industrial use of **4-cyanothiazole** is as a key intermediate in the synthesis of thiabendazole, a widely used anthelmintic and fungicide.[3] The synthesis involves the reaction of **4-cyanothiazole** with o-phenylenediamine.



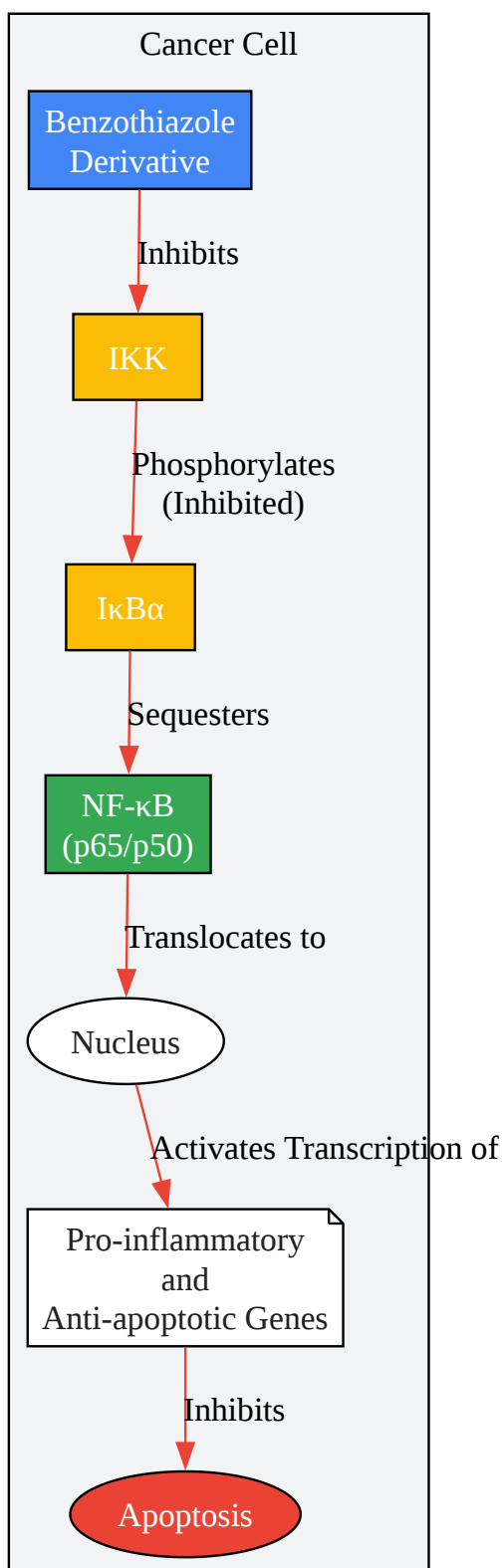
[Click to download full resolution via product page](#)

Figure 3: Role of **4-Cyanothiazole** in Thiabendazole Synthesis.

Thiazole Derivatives in Cancer Research

Thiazole derivatives have shown promise as anticancer agents by targeting various signaling pathways. While specific pathways for **4-cyanothiazole** are not extensively documented, related thiazole-containing compounds have been shown to modulate pathways involved in cell proliferation and survival. For instance, some benzothiazole derivatives have been found to induce apoptosis in cancer cells through the modulation of the NF-κB signaling pathway.

Illustrative Signaling Pathway (Based on Benzothiazole Derivatives):



[Click to download full resolution via product page](#)

Figure 4: Simplified NF-κB Signaling Pathway Targeted by some Benzothiazole Derivatives.

Safety and Handling

4-Cyanothiazole is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Statements

Code	Hazard Statement
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Conclusion

4-Cyanothiazole is a valuable heterocyclic compound with a well-defined chemical structure and a range of established synthetic methods. Its primary importance lies in its role as a precursor to thiabendazole. While the biological activities of the broader class of thiazole derivatives are well-documented, further research into the specific mechanisms of action and signaling pathways modulated by **4-cyanothiazole** itself could unveil new therapeutic opportunities. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Cyanothiazole: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073293#4-cyanothiazole-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com